Ethyl 2-aminohex-4-enoate
Description
Ethyl 2-aminohex-4-enoate (CAS No. 1344886-19-6) is an ethyl ester derivative of a substituted hexenoic acid featuring an amino group at the second carbon and a double bond at the fourth position. This compound is primarily utilized as a synthetic intermediate or building block in organic chemistry, particularly in pharmaceutical and biomedical research for constructing peptides, heterocycles, or bioactive molecules. Its structure combines the reactivity of an α-amino ester with the stereoelectronic effects of an unsaturated hydrocarbon chain, making it valuable for studying regioselective reactions or enantioselective synthesis . Commercial suppliers like Ambeed, Inc. and LGC Standards/Toronto Research Chemicals highlight its role in advanced intermediates and amino acid-related research, reflecting its industrial relevance .
Properties
IUPAC Name |
ethyl (E)-2-aminohex-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-5-6-7(9)8(10)11-4-2/h3,5,7H,4,6,9H2,1-2H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRFBUQRIYRJOL-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=CC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C/C=C/C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-aminohex-4-enoate can be synthesized through the alkylation of enolate ions. The process involves the formation of an enolate ion from a precursor compound, followed by its reaction with an alkyl halide. The enolate ion is typically generated using a strong base such as sodium ethoxide in ethanol . The reaction conditions must be carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-aminohex-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and other ester derivatives.
Scientific Research Applications
Chemical Synthesis
Ethyl 2-aminohex-4-enoate serves as a building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for creating more complex molecules. The compound can be synthesized through methods such as:
- Alkylation of Enolate Ions : Utilizing a strong base like sodium ethoxide to generate enolate ions from precursor compounds, followed by reaction with alkyl halides.
- Aminolysis Reactions : Involving the reaction of ethyl chloroformate with 5-hexenoic acid in the presence of a base like triethylamine.
Biological Applications
Research has indicated that this compound exhibits several biological activities , including:
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures may inhibit microbial growth, indicating potential applications in developing antimicrobial agents.
- Anti-inflammatory Effects : Derivatives of this compound may show promise in treating inflammatory diseases due to their structural characteristics that allow interaction with biological targets.
- Enzyme Interaction : The amino and alkene functionalities suggest potential interactions with enzymes or receptors, influencing various metabolic pathways. Further investigations are required to elucidate these mechanisms.
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated as a pharmaceutical intermediate . Its structural features position it as a candidate for developing new therapeutic agents. Research efforts focus on its potential role in drug synthesis and its interactions with biological systems.
Case Study: Drug Development
A study highlighted the compound's ability to act as a precursor for synthesizing non-proteinogenic amino acids, which can have unique biological properties. This opens avenues for creating novel therapeutic agents that target specific biological pathways .
Industrial Applications
The compound is utilized in the production of specialty chemicals and materials . Its reactivity allows it to be incorporated into various industrial processes, particularly in the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-aminohex-4-enoate involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological processes and enzyme activities .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Ethyl 2-aminohex-4-enoate belongs to a broader class of α-amino esters with unsaturated backbones. Below, it is compared to structurally analogous compounds based on chain length, functional groups, and applications.
Table 1: Comparative Analysis of this compound and Analogues
Key Findings :
Chain Length and Reactivity: this compound’s six-carbon chain balances steric bulk and flexibility, unlike shorter analogues (e.g., pentenoate derivatives), which may favor faster cyclization but offer fewer sites for functionalization. Conversely, longer chains (e.g., heptenoate) could enhance lipid solubility, impacting bioavailability in drug design .
Ester Group Influence: Replacing the ethyl ester with a methyl group (as in mthis compound) increases hydrolysis susceptibility, reducing stability in aqueous environments. This makes the ethyl variant preferable for prolonged synthetic steps .
Bioactivity and Extraction Context
For example:
- Turmeric and Ginger Extracts: Ethyl acetate fractions from these spices contain bioactive esters and amides, suggesting that this compound could theoretically participate in similar antifungal or antimicrobial pathways if structurally related .
- Dicranoloma reflexum Extract: Ethyl acetate isolates include alkaloids and amino acid analogues, underscoring the solvent’s efficacy in polar compound recovery .
Biological Activity
Ethyl 2-aminohex-4-enoate, a compound with the molecular formula , has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological interactions, supported by relevant research findings and data tables.
Structural Characteristics
This compound features an amino group and a double bond within a hexanoic acid derivative. Its unique structure allows it to interact with biological systems, potentially influencing various metabolic pathways. The compound is chiral, which may have implications for its biological activity and pharmacological applications.
Synthesis Methods
The synthesis of this compound can be achieved through various organic chemistry methods. Common approaches include:
- Alkylation reactions : Utilizing alkyl halides to introduce the ethyl group.
- Amination : Employing amines to incorporate the amino functional group.
- Esterification : Reacting carboxylic acids with alcohols to form esters.
These methods facilitate the production of this compound for further biological studies.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
Antimicrobial and Anti-inflammatory Properties
Studies suggest that derivatives of this compound may possess antimicrobial and anti-inflammatory activities. These properties make them candidates for therapeutic applications in treating infections and inflammatory diseases.
Interaction with Biological Targets
The compound's structure allows it to interact with various proteins and enzymes, potentially modulating their activities. Interaction studies often focus on binding affinities and mechanisms of action. For instance, compounds with similar structures have shown promising results in influencing enzyme activity and receptor interactions .
Comparison of Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C8H15NO2 | Contains an amino group; double bond at position 4 |
| Ethyl 2-aminohex-5-enoate | C8H15NO2 | Similar structure; double bond at position 5 |
| Ethyl (R)-2-aminopent-4-enoate | C7H14ClNO | Shorter carbon chain; hydrochloride salt form |
| Ethyl 2-butenoate | C6H10O2 | Lacks an amino group; simpler structure |
This table highlights the unique features of this compound compared to its analogs, emphasizing its potential as a versatile building block in organic synthesis and pharmaceuticals.
Case Studies
Several case studies have investigated the biological effects of compounds related to this compound:
- Antimicrobial Activity : A study demonstrated that derivatives of ethyl 2-aminohex compounds exhibited significant antibacterial activity against various strains of bacteria, suggesting potential use as antimicrobial agents.
- Anti-inflammatory Effects : Research indicated that certain analogs could reduce inflammation markers in vitro, supporting their application in treating inflammatory conditions.
- Cancer Cell Interaction : Investigations into the interaction of related compounds with antiapoptotic Bcl-2 proteins showed that these compounds could sensitize cancer cells to conventional therapies, indicating a promising direction for cancer treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
